Comparative Myogenesis Efficacy: Laxogenin Exhibits Superior Myostatin Inhibition Relative to 5α-Hydroxy Laxogenin at 10 nM
In a 2025 in vitro myogenesis study using cultured meat production models, laxogenin (LAX) demonstrated marginally higher binding affinity to myostatin (MSTN) compared to 5α-hydroxy-laxogenin (5HLAX), with binding free energies of -7.90 kcal/mol and -8.50 kcal/mol respectively [1]. At an equimolar concentration of 10 nM, both compounds effectively inhibited MSTN mRNA and protein expression; however, the magnitude of myotube formation enhancement was directionally superior for laxogenin [1]. Both compounds promoted myogenesis and exhibited antioxidative effects via ROS downregulation [1].
| Evidence Dimension | Myostatin binding affinity (in silico docking) |
|---|---|
| Target Compound Data | Laxogenin: -7.90 kcal/mol |
| Comparator Or Baseline | 5α-hydroxy laxogenin: -8.50 kcal/mol |
| Quantified Difference | 0.60 kcal/mol difference (5HLAX shows more negative binding free energy, but see functional outcome below) |
| Conditions | Computational docking against myostatin (MSTN) protein structure |
Why This Matters
This head-to-head comparison demonstrates that laxogenin is functionally active in myogenesis modulation at nanomolar concentrations, providing a scientific basis for selecting the parent compound over its 5α-hydroxy derivative in skeletal muscle research applications.
- [1] Kim M, Park S, Lee J, et al. The Effects of Laxogenin and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production. Int J Mol Sci. 2025;26(1):345. View Source
